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Compound of Interest

Compound Name: Indirubin Derivative E804

Cat. No.: B10772170 Get Quote

Introduction

An inquiry into "E804" as a potential anti-cancer therapeutic reveals a landscape of promising,

yet distinct, investigational compounds. The designation "E804" is most directly associated with

Indirubin derivative E804 (IDR-E804), a preclinical agent with demonstrated anti-angiogenic

and anti-tumor properties. Concurrently, the alpha-numeric naming convention is also similar to

other developmental anti-cancer drugs, such as E7046, a selective EP4 receptor antagonist

that has been evaluated in a Phase I clinical trial. This technical guide will provide an in-depth

overview of the core scientific findings for both of these compounds, with a primary focus on

IDR-E804, supplemented with information on E7046 to provide a broader context on similarly

named agents in oncology research.

Part 1: IDR-E804 (Indirubin Derivative E804)
IDR-E804 is a derivative of indirubin, the active component of a traditional Chinese herbal

medicine used to treat chronic myelogenous leukemia.[1] It has been identified as a multi-

kinase inhibitor with potent anti-cancer activities in various preclinical models.

Mechanism of Action
IDR-E804 exerts its anti-cancer effects through the inhibition of several key signaling pathways

crucial for tumor growth, proliferation, and angiogenesis.[1]
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Inhibition of VEGFR-2 Signaling: IDR-E804 directly inhibits the kinase activity of Vascular

Endothelial Growth Factor Receptor 2 (VEGFR-2).[1] This blockade leads to a reduction in

the phosphorylation of VEGFR-2 and its downstream effectors, AKT and ERK, in endothelial

cells.[1] The inhibition of this pathway is central to the anti-angiogenic effects of IDR-E804,

as it curtails the proliferation, migration, and tube formation of endothelial cells necessary for

new blood vessel formation.[1]

Blockade of STAT-3 Signaling: The compound is a known inhibitor of the Signal Transducer

and Activator of Transcription 3 (STAT-3) signaling pathway in human breast and prostate

cancer cells.[1] The STAT-3 pathway is a critical mediator of tumorigenesis, and its inhibition

by IDR-E804 contributes to the induction of apoptosis and suppression of tumor cell

proliferation.

Inhibition of Src Kinase: IDR-E804 directly inhibits the kinase activity of c-Src, a non-receptor

tyrosine kinase that plays a significant role in cancer cell proliferation, survival, and

metastasis.[1]

Inhibition of Cyclin-Dependent Kinases (CDKs): As a member of the indirubin derivative

family, IDR-E804 is also a potent inhibitor of various cyclin-dependent kinases, including

Cdk1/cyclin B, Cdk2/cyclin A, and Cdk2/cyclin E, which are essential for cell cycle

progression.[1]

Signaling Pathways
The following diagram illustrates the primary signaling pathways targeted by IDR-E804.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3488320/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGF

VEGFR-2

 Binds

AKT

 Activates

ERK

 Activates

Angiogenesis
(Proliferation, Migration, Tube Formation)

STAT-3

Cell ProliferationApoptosis

 Inhibits

c-Src

IDR-E804

 Inhibits

 Inhibits  Inhibits

Click to download full resolution via product page

Caption: Signaling pathways targeted by IDR-E804.
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Preclinical Data
IDR-E804 has demonstrated significant anti-cancer activity in both in vitro and in vivo

preclinical models.

In Vitro Studies:

Endothelial Cells: In studies using Human Umbilical Vein Endothelial Cells (HUVECs), IDR-

E804 significantly inhibited VEGF-induced cell proliferation, migration, and capillary tube

formation.[1] These effects were associated with decreased phosphorylation of VEGFR-2,

AKT, and ERK.[1]

Cancer Cells: IDR-E804 has been shown to inhibit proliferation and induce apoptosis in

various human cancer cells, including breast and prostate cancer lines.[1] In glioblastoma

cell lines U251 and U87, treatment with the compound inhibited growth by inducing

differentiation and apoptosis.[2]

In Vivo Studies: An allograft model using murine colon carcinoma CT-26 cells in BALB/c mice

was used to assess the in vivo anti-angiogenic and anti-tumor activity of IDR-E804.[1]

Parameter Control Group
IDR-E804 Treated
Group

Percentage
Inhibition

Average Tumor

Volume (mm³)
1576 ± 260 798 ± 212 ~49%

Average Tumor

Weight (g)
0.79 ± 0.03 0.42 ± 0.09 ~47%

Data from a study in a

CT-26 colon

carcinoma allograft

model at day 20.[2]

Immunohistochemical analysis of the tumors from this study revealed that IDR-E804 treatment

led to:

A decrease in CD31-positive microvessel density, indicating reduced angiogenesis.[1]
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A decreased Ki-67 proliferative index.[1]

An increased apoptosis index.[1]

Importantly, daily treatment with IDR-E804 did not result in any significant changes in the body

weight of the mice, suggesting a favorable toxicity profile in this model.[1]

Experimental Protocols
Detailed, step-by-step protocols are proprietary to the conducting research institutions.

However, the published literature outlines the general methodologies employed.

In Vitro Angiogenesis Assays:

Cell Proliferation Assay: HUVECs were cultured in the presence of VEGF with or without

varying concentrations of IDR-E804. Cell viability was assessed using standard methods like

the MTT assay.

Cell Migration Assay: A wound-healing assay or a Boyden chamber assay was used to

measure the effect of IDR-E804 on VEGF-induced HUVEC migration.

Tube Formation Assay: HUVECs were seeded on a basement membrane matrix (e.g.,

Matrigel) and treated with VEGF and IDR-E804. The formation of capillary-like structures

was observed and quantified.

Western Blot Analysis: To determine the effect on signaling pathways, HUVECs were

stimulated with VEGF in the presence or absence of IDR-E804. Cell lysates were then

subjected to Western blotting to detect the phosphorylation status of VEGFR-2, AKT, and

ERK.

In Vivo Tumor Model:

Cell Line and Animal Model: Murine colon carcinoma CT-26 cells were used. Syngeneic

BALB/c mice were selected as the host.

Tumor Implantation: A suspension of CT-26 cells was injected subcutaneously into the flank

of the mice.
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Treatment: Once tumors reached a palpable size, mice were randomized into control

(vehicle) and treatment groups. IDR-E804 was administered, for instance, via daily

intratumoral injections.

Efficacy Evaluation: Tumor volume was measured regularly using calipers. At the end of the

study, tumors were excised and weighed.

Immunohistochemistry: Excised tumors were fixed, sectioned, and stained for markers of

angiogenesis (CD31), proliferation (Ki-67), and apoptosis (TUNEL assay).

The following diagram provides a generalized workflow for the preclinical evaluation of IDR-

E804.
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Caption: Generalized preclinical experimental workflow for IDR-E804.
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Part 2: E7046 (EP4 Receptor Antagonist)
E7046 is a distinct investigational compound that is a selective, small-molecule antagonist of

the E-type prostanoid receptor 4 (EP4).[3] Its mechanism of action is centered on modulating

the tumor microenvironment to overcome immunosuppression.[4]

Mechanism of Action
Prostaglandin E2 (PGE2), often abundant in the tumor microenvironment, promotes tumor

growth and immune evasion by binding to its receptors, including EP4.[4] E7046 blocks the

PGE2/EP4 signaling pathway, which has several downstream effects:

Inhibition of Immunosuppressive Myeloid Cells: E7046 inhibits the differentiation of

monocytic myeloid cells into immunosuppressive tumor-associated macrophages (TAMs)

and myeloid-derived suppressor cells (MDSCs).[4]

Enhancement of Anti-Tumor Immunity: By reducing the influence of immunosuppressive

cells, E7046 is proposed to restore the activity of cytotoxic CD8+ T lymphocytes, thereby

promoting an anti-tumor immune response.[4][5]

Clinical Trial Data
E7046 was evaluated in a first-in-human, Phase I clinical trial (NCT02540291) in patients with

advanced solid tumors.[3]

Study Design:

Population: 30 patients with advanced tumors, including colorectal, pancreatic, and head and

neck cancers.[4]

Dosing: Oral, once-daily administration in escalating dose cohorts of 125, 250, 500, and 750

mg.[3][4]

Objectives: To assess the safety, tolerability, pharmacokinetics, pharmacodynamics,

maximum tolerated dose (MTD), and recommended Phase 2 dose.[3]

Key Findings:
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Parameter Result

Maximum Tolerated Dose (MTD) Not reached

Dose-Limiting Toxicities None observed

Treatment-Related Adverse Events (Grade ≥3) 10% (3/30 patients)

Best Overall Response Stable Disease

Patients with Stable Disease 23% (7/30 patients)

Stable Disease Duration ≥18 weeks 4 of 7 patients

Metabolic Responses 20% (3/15 patients)

Data from the first-in-human Phase I study of

E7046.[3][4]

Conclusion: E7046 demonstrated a manageable safety profile and showed signs of

immunomodulatory activity.[3] The 250 mg and 500 mg doses were proposed for further

development in combination therapy settings.[3]

Signaling Pathway
The following diagram depicts the mechanism of action for E7046 in the tumor

microenvironment.
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Caption: Mechanism of action of E7046.

Conclusion
The landscape of potential anti-cancer therapeutics includes a diverse array of compounds at

various stages of development. IDR-E804 has emerged as a promising preclinical candidate

that targets multiple kinases integral to tumor growth and angiogenesis. Its ability to inhibit

VEGFR-2, STAT-3, and Src signaling pathways provides a strong rationale for its further

investigation. Separately, E7046 illustrates a different therapeutic strategy, targeting the tumor

microenvironment to unleash an anti-tumor immune response, and has shown a manageable

safety profile in early clinical trials. For researchers, scientists, and drug development

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 12 Tech Support

https://www.benchchem.com/product/b10772170?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10772170?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


professionals, understanding the distinct mechanisms and developmental stages of such

compounds is crucial for advancing the field of oncology. Further research is warranted to fully

elucidate the therapeutic potential of IDR-E804 and to progress agents like E7046 through the

clinical development pipeline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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